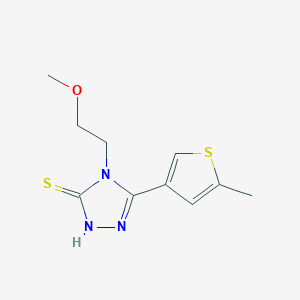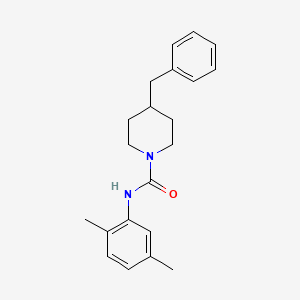
4-(2-methoxyethyl)-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-methoxyethyl)-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a thiol-containing triazole derivative, which makes it a promising candidate for various biological studies. In
Mecanismo De Acción
The mechanism of action of 4-(2-methoxyethyl)-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, it has been suggested that the compound exerts its biological activities through the modulation of various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Additionally, it has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-methoxyethyl)-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol have been extensively studied. This compound has been reported to exhibit potent antioxidant and anti-inflammatory activities, which may be attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to possess anticancer and antimicrobial properties, indicating its potential use in cancer and infectious disease research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(2-methoxyethyl)-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol is its ease of synthesis. This compound can be synthesized in good to excellent yields using a simple synthetic route, making it readily available for scientific research. Additionally, its potent biological activities make it a promising candidate for various biological studies.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the main limitations is its potential toxicity, which may limit its use in certain biological assays. Additionally, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the research of 4-(2-methoxyethyl)-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol. One potential direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify potential molecular targets. Another direction is the development of novel derivatives with improved biological activities and reduced toxicity.
Conclusion:
In conclusion, 4-(2-methoxyethyl)-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol is a promising compound with potent antioxidant, anti-inflammatory, anticancer, and antimicrobial activities. Its ease of synthesis and unique structure make it a promising candidate for various scientific research applications. However, further research is needed to fully understand its mechanism of action and to identify its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 4-(2-methoxyethyl)-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol involves the reaction of 5-methyl-3-thiophenecarboxaldehyde with 2-methoxyethylamine and sodium azide, followed by the reduction of the resulting azide with hydrogen sulfide. This synthetic route has been reported to yield the desired compound in good to excellent yields.
Aplicaciones Científicas De Investigación
The unique structure of 4-(2-methoxyethyl)-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol makes it a promising candidate for various scientific research applications. This compound has been reported to exhibit potent antioxidant and anti-inflammatory activities, making it a potential therapeutic agent for various diseases. Additionally, it has been shown to possess anticancer and antimicrobial properties, indicating its potential use in cancer and infectious disease research.
Propiedades
IUPAC Name |
4-(2-methoxyethyl)-3-(5-methylthiophen-3-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS2/c1-7-5-8(6-16-7)9-11-12-10(15)13(9)3-4-14-2/h5-6H,3-4H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVAIRYXTDTARR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C2=NNC(=S)N2CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B6053804.png)
![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]acetamide](/img/structure/B6053822.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6053827.png)
![3-(4-chlorophenyl)-2-(methoxymethyl)-7-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6053834.png)
![7-(cyclohexylmethyl)-2-[(2-ethyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6053842.png)
![2-(2-bromophenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one](/img/structure/B6053850.png)
![5-[(4-benzyl-1-piperidinyl)carbonyl]-1-cycloheptyl-2-piperidinone](/img/structure/B6053855.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-[1-methyl-2-(2-pyrazinyl)ethyl]acetamide](/img/structure/B6053863.png)
![5-[3-(4-methoxy-2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone](/img/structure/B6053869.png)

![2-[4-(2,4-difluorobenzoyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B6053881.png)
![5-{[2-(4-methoxybenzyl)-4-morpholinyl]methyl}-6-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B6053897.png)
![ethyl (5-bromo-2-ethoxy-4-{[2-(1-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B6053901.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-1-naphthylacetamide](/img/structure/B6053906.png)